molecular formula C12H32N4V B6359570 Tetrakis(ethylmethylamino)vanadium(IV) CAS No. 791114-66-4

Tetrakis(ethylmethylamino)vanadium(IV)

Cat. No.: B6359570
CAS No.: 791114-66-4
M. Wt: 283.35 g/mol
InChI Key: DIPHIZQUERBDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

ethyl(methyl)azanide;vanadium(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H8N.V/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPHIZQUERBDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[V+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32N4V
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Vanadyl trichloride reacts with a fourfold excess of LiNEtMe in hexane at 10–40°C:
VOCl3+4LiNEtMeV(NEtMe)4+3LiCl+LiO\text{VOCl}_3 + 4 \text{LiNEtMe} \rightarrow \text{V(NEtMe)}_4 + 3 \text{LiCl} + \text{LiO}
The reaction proceeds overnight, yielding a dark green liquid. Byproducts (LiCl and LiO) are removed via filtration, and the solvent is evaporated under reduced pressure.

Purification

Crude V(NEtMe)₄ is distilled at 120°C under 1 Torr to isolate the pure compound, achieving a 40% yield based on VOCl₃ input. The distillation step is critical for removing residual solvents and unreacted precursors.

Table 1: Synthesis Parameters for V(NEtMe)₄

ParameterValue
ReactantsVOCl₃, LiNEtMe (1:5 molar ratio)
SolventHexane
Reaction Temperature10–40°C
Reaction Time12–18 hours
Distillation Pressure1 Torr
Distillation Temperature120°C
Yield40%

Optimization of Reaction Conditions

Key variables influencing synthesis efficiency include reactant stoichiometry, solvent choice, and temperature control.

Stoichiometric Precision

A 1:5 molar ratio of VOCl₃ to LiNEtMe ensures complete ligand substitution while minimizing side reactions. Excess LiNEtMe drives the reaction forward but requires careful removal during purification.

Solvent Selection

Hexane’s low polarity and boiling point (69°C) facilitate easy solvent removal. Alternatives like toluene or diethyl ether were found to complicate distillation due to higher boiling points or undesirable side reactions.

Temperature Control

Maintaining temperatures below 40°C prevents ligand decomposition. Elevated temperatures (>50°C) degrade LiNEtMe, reducing yield and purity.

Comparative Analysis with Alternative Precursors

V(NEtMe)₄ outperforms other vanadium precursors in deposition applications due to its physical and chemical properties.

Table 2: Comparison of Vanadium Precursors

PrecursorState at RTVapor Pressure (Torr)Melting Point (°C)Suitability for ALD/MOCVD
V(NEtMe)₄Liquid1 (at 120°C)−70Excellent
V(NMe₂)₄Solid0.5 (at 80°C)47Poor
V(NEt₂)₄Liquid0.3 (at 100°C)−20Moderate
VOCl₃Liquid10 (at 20°C)−77Limited (corrosive)

V(NEtMe)₄’s higher vapor pressure and thermal stability enable efficient precursor delivery in ALD systems, unlike solid V(NMe₂)₄ or corrosive VOCl₃.

Applications in Thin Film Deposition

V(NEtMe)₄’s primary application lies in depositing vanadium dioxide (VO₂) and vanadium nitride (VN) films.

Vanadium Dioxide Films

ALD using V(NEtMe)₄ and H₂O at 150°C produces VO₂ films with a metal-insulator transition (MIT) at 72°C. Post-deposition annealing optimizes grain size and MIT switching ratios (10²–10³), critical for resistive memory devices.

Vanadium Nitride Films

MOCVD with NH₃ or H₂ yields low-resistivity VN films (<500 μΩ·cm), suitable for diffusion barriers in semiconductors. The absence of chlorine residues (common in VOCl₃-derived films) enhances film quality .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(ethylmethylamino)vanadium(IV) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of other ligands and suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) compounds, while reduction may produce vanadium(III) compounds .

Mechanism of Action

The mechanism by which Tetrakis(ethylmethylamino)vanadium(IV) exerts its effects involves its ability to coordinate with other molecules and facilitate chemical reactions. The vanadium center can undergo changes in oxidation state, allowing it to participate in redox reactions. The ethylmethylamino ligands provide stability and solubility, making the compound effective in various applications.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Tetrakis(ethylmethylamino)vanadium(IV)
  • Molecular Formula : C₁₂H₃₂N₄V
  • Molecular Weight : 283.358 g/mol
  • CAS Registry Number : 791114-66-4 .

Physical and Chemical Properties :

  • Appearance : Dark green liquid .
  • Solubility : Insoluble in water; soluble in organic solvents like toluene and diethyl ether .
  • Purity Grades : Available in 98%, 99%, 99.9%, and 99.99% metal basis for specialized applications like atomic layer deposition (ALD) and chemical vapor deposition (CVD) .

Comparison with Similar Vanadium-Based Precursors

Tetrakis(diethylamino)vanadium(IV) (TDEAV)

  • Molecular Formula : C₁₆H₄₀N₄V
  • Molecular Weight : 339.46 g/mol .
  • Physical State : Green liquid .
  • Applications : Used in ALD/CVD for vanadium nitride (VN) films.
  • Safety : Higher hazard profile (H225, H260, H314, H318) due to water reactivity and flammability .

Tetrakis(dimethylamino)vanadium(IV) (TDMAV)

  • Molecular Formula : C₈H₂₄N₄V
  • Molecular Weight : 227.25 g/mol .
  • Physical State : Dark solid (melting point: 55–60°C) .
  • Applications: Limited to low-temperature ALD processes due to thermal instability.
  • Safety: Less reactive than ethylmethylamino analogs but still moisture-sensitive .

Vanadium(III) Acetylacetonate

  • Molecular Formula : V(C₅H₇O₂)₃
  • Molecular Weight : 348.27 g/mol .
  • Physical State : Brown crystalline solid.
  • Applications : Precursor for magnetic materials and catalysts.
  • Key Difference: Lower oxidation state (V³⁺) compared to V⁴⁺ in tetrakis(ethylmethylamino)vanadium(IV) .

Comparison with Other Metal-Amido Complexes

Tetrakis(ethylmethylamino)zirconium(IV) (TEMAZ)

  • Molecular Formula : C₁₂H₃₂N₄Zr
  • Molecular Weight : 327.665 g/mol .
  • Applications : ALD precursor for zirconium oxide (ZrO₂) dielectrics.
  • Safety : Similar hazards (flammability, water reactivity) but with distinct decomposition pathways .

Tetrakis(diethylamino)titanium(IV)

  • Molecular Formula : C₁₆H₄₀N₄Ti
  • Molecular Weight : 352.39 g/mol .
  • Applications : Titanium nitride (TiN) deposition in microelectronics.
  • Key Difference : Higher thermal stability than vanadium analogs .

Data Tables

Table 1: Comparative Properties of Vanadium Amido Complexes

Compound Molecular Weight (g/mol) Physical State Purity (%) Applications Hazard Statements
Tetrakis(ethylmethylamino)vanadium(IV) 283.358 Liquid 98–99.99 VO₂ thin films H261, H314
Tetrakis(diethylamino)vanadium(IV) 339.46 Liquid ≥95 VN films H225, H260, H314
Tetrakis(dimethylamino)vanadium(IV) 227.25 Solid ≥95 Low-temperature ALD Moisture-sensitive

Table 2: Comparison with Non-Vanadium Amido Complexes

Compound Metal Center Molecular Weight (g/mol) Key Application Decomposition Temperature (°C)
Tetrakis(ethylmethylamino)zirconium(IV) Zr 327.665 ZrO₂ dielectrics >200
Tetrakis(diethylamino)titanium(IV) Ti 352.39 TiN coatings ~300

Research Findings and Key Differences

  • Thermal Stability: Tetrakis(ethylmethylamino)vanadium(IV) exhibits moderate thermal stability (sublimes at ~170°C under vacuum) compared to zirconium analogs, which decompose above 200°C .
  • Reactivity: Ethylmethylamino ligands balance steric bulk and reactivity, enabling efficient VO₂ film growth at lower temperatures than dimethylamino analogs .
  • Safety: Vanadium amido complexes generally require stringent handling (argon atmosphere, moisture-free conditions), but diethylamino derivatives pose higher flammability risks .

Biological Activity

Tetrakis(ethylmethylamino)vanadium(IV) (TEMAV), with the chemical formula C₁₂H₃₂N₄V, is an organometallic compound notable for its potential applications in various fields, including catalysis and materials science. This article delves into its biological activity, focusing on its interactions within biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TEMAV consists of a central vanadium atom in the +4 oxidation state coordinated to four ethylmethylamino ligands. It appears as a dark green liquid and is sensitive to air and moisture, necessitating careful handling under inert conditions to prevent degradation. The unique structure of TEMAV allows it to bridge organic and inorganic chemistry, exhibiting properties beneficial for both catalytic processes and biological interactions.

1. Antidiabetic Potential

A study on vanadyl complexes (related vanadium compounds) indicated potential antidiabetic properties. For instance, vanadyl(IV) complexes demonstrated improvements in lipid profiles and liver function in diabetic models, suggesting that similar effects could be observed with TEMAV due to its structural similarities .

2. Toxicological Assessments

Research on related vanadium compounds has highlighted the importance of understanding their toxicity. A study on vanadyl trehalose revealed that while it exhibited certain toxic effects, it also showed therapeutic potential in managing diabetes by mimicking insulin action . Such findings underscore the need for comprehensive toxicological studies on TEMAV to establish safety profiles.

Applications in Research

TEMAV has been explored for various applications beyond biological activity:

  • Catalysis : As a catalyst in organic reactions, TEMAV facilitates processes such as polymerization and epoxidation, which are critical in synthetic chemistry .
  • Thin Film Deposition : In materials science, TEMAV serves as a precursor for atomic layer deposition (ALD) of vanadium oxide films. These films are crucial for applications in electronics due to their tunable electrical properties .

Summary of Biological Activity Research

Study FocusFindings
Antidiabetic PropertiesRelated vanadyl complexes showed improvements in lipid profiles and liver function .
Toxicity AssessmentsVanadyl trehalose exhibited toxicity but also therapeutic potential against diabetes .
Catalytic ApplicationsTEMAV acts as a catalyst in organic transformations .
Material ScienceUsed as a precursor for ALD of vanadium oxide films with significant electronic properties .

Q & A

Q. What are the critical safety considerations when handling Tetrakis(ethylmethylamino)vanadium(IV) in laboratory settings?

Tetrakis(ethylmethylamino)vanadium(IV) is highly reactive with water, releasing flammable gases (H260), and poses skin corrosion risks (H314). Key safety measures include:

  • Use inert atmosphere techniques (e.g., glove boxes) to prevent moisture exposure.
  • Wear flame-resistant lab coats, nitrile gloves, and safety goggles.
  • Store in airtight containers under nitrogen or argon at temperatures below 25°C.
  • Emergency protocols: Use dry sand or Class D fire extinguishers for fires; avoid water-based extinguishers .

Q. What synthetic routes are commonly employed to prepare Tetrakis(ethylmethylamino)vanadium(IV)?

The compound is typically synthesized via ligand substitution reactions. For example:

  • Reacting vanadium tetrachloride (VCl₄) with ethylmethylamine in anhydrous solvents like toluene or hexane.
  • Purification involves vacuum distillation or recrystallization under inert conditions. Yield optimization requires precise stoichiometric ratios (e.g., 4:1 amine-to-vanadium) and reaction temperatures between -20°C and 0°C to prevent ligand degradation .

Q. How can researchers verify the purity of Tetrakis(ethylmethylamino)vanadium(IV)?

Key analytical methods include:

  • Elemental analysis : Confirm C, H, N content (theoretical: C 50.9%, H 11.3%, N 19.8%).
  • NMR spectroscopy : ¹H and ¹³C NMR to identify ligand environments (e.g., δ 1.2–1.5 ppm for methyl groups).
  • Mass spectrometry : ESI-MS to detect molecular ion peaks at m/z 283.2 (M⁺) .

Advanced Research Questions

Q. What advanced spectroscopic techniques are suitable for characterizing the electronic structure of Tetrakis(ethylmethylamino)vanadium(IV)?

  • EPR spectroscopy : Detect paramagnetic V(IV) centers (d¹ configuration) with g-values ~1.98–2.01.
  • XANES/EXAFS : Probe vanadium coordination geometry and oxidation state.
  • UV-Vis spectroscopy : Identify ligand-to-metal charge transfer (LMCT) bands in the 350–450 nm range .

Q. How can extraction-spectrophotometric methods be optimized for quantifying vanadium species in complex matrices?

A ternary complex system using 2,3-dihydroxynaphthalene (DHN) and iodonitrotetrazolium chloride (INT) in chloroform enables sensitive detection:

  • Optimal pH: 4.75 (acetate buffer).
  • Molar ratios: V(V):DHN:INT = 1:2:1.
  • Detection limit: 2 × 10⁻⁶ mol/dm³ at λ = 340 nm. Calibration curves show linearity ( > 0.995) for vanadium concentrations up to 2.4 × 10⁻⁵ mol/dm³ .

Q. What experimental design strategies mitigate contradictions in thermal stability data for Tetrakis(ethylmethylamino)vanadium(IV)?

Discrepancies in decomposition temperatures (reported 80–120°C) arise from moisture content and analytical methods. Mitigation approaches:

  • Use thermogravimetric analysis (TGA) under controlled atmospheres (N₂ or Ar).
  • Correlate with differential scanning calorimetry (DSC) to distinguish endothermic (decomposition) and exothermic (oxidation) events.
  • Validate with in situ FTIR to track ligand loss (C-N stretching at 1250 cm⁻¹) .

Q. How does Tetrakis(ethylmethylamino)vanadium(IV) perform as a precursor in atomic layer deposition (ALD) for vanadium oxide thin films?

The compound enables low-temperature ALD (150–250°C) with high growth rates (~0.1 nm/cycle). Key parameters:

  • Co-reactants : Ozone or H₂O for oxide formation.
  • Film properties : Adjust stoichiometry (e.g., VO₂ vs. V₂O₅) via deposition temperature and precursor pulse ratios.
  • Challenges : Residual carbon contamination (<5 at.%) requires post-deposition annealing in O₂ .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing reproducibility issues in vanadium coordination studies?

  • Multivariate analysis : Principal component analysis (PCA) to identify outlier datasets.
  • Error propagation models : Quantify uncertainties in ligand exchange kinetics.
  • Robustness testing : Repeat experiments under varying humidity (<1 ppm H₂O) and oxygen levels (<0.1 ppm O₂) .

Q. How can researchers address conflicting reports on the catalytic activity of Tetrakis(ethylmethylamino)vanadium(IV) in organic transformations?

Discrepancies often stem from solvent effects or impurities. Systematic protocols include:

  • Solvent screening : Compare activity in polar (THF) vs. non-polar (hexane) media.
  • Additive studies : Test Lewis acids (e.g., BF₃·OEt₂) to enhance turnover frequencies.
  • ICP-MS validation : Ensure no residual chloride (<10 ppm) from precursor synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.